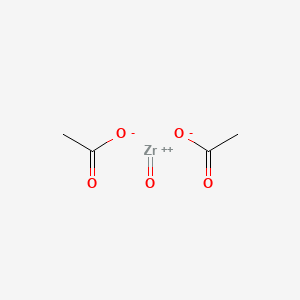

Zirconium, bis(acetato-O,O')oxo-

Description

BenchChem offers high-quality Zirconium, bis(acetato-O,O')oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium, bis(acetato-O,O')oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxozirconium(2+);diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPXIYVKXSUKO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O=[Zr+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-24-2, 20645-04-9 | |

| Record name | Zirconium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acetato-κO,κO′)oxozirconium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20645-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium, bis(acetato-O,O')oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020645049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Zirconium, bis(acetato-O,O')oxo-: Structural Dynamics, Synthesis, and Biomedical Applications

Executive Summary

Zirconium, bis(acetato-O,O')oxo- (commonly known as zirconyl acetate, CAS 5153-24-2) is a highly versatile coordination complex that has become a cornerstone in advanced materials science and pharmaceutical drug delivery. Unlike simple metal salts, zirconyl acetate exists as a dynamic, oxo-bridged polymeric network. This whitepaper provides an in-depth technical analysis of its chemical structure, bonding mechanics, and self-validating synthesis protocols, with a specific focus on its role as a biocompatible precursor for Zirconium-based Metal-Organic Frameworks (Zr-MOFs) in targeted therapeutics.

Chemical Structure and Bonding Mechanics

The structural integrity of zirconyl acetate is dictated by the hard Lewis acid nature of the Zr4+ metal center (a d0 electronic configuration). Because zirconium is highly oxophilic, it exhibits a strong affinity for oxygen-donor ligands, leading to complex coordination geometries.

The "Oxo" Bridge and Polymeric Networks

The "oxo" designation in its IUPAC name refers to the presence of Zr−O−Zr bridging motifs. In both solid and aqueous states, zirconyl acetate rarely exists as a discrete monomer. Instead, it undergoes hydrolysis and condensation to form stable oligomeric or polymeric chains. Infrared (IR) spectroscopy confirms this structural feature, typically revealing a distinct absorption band around 850–900 cm⁻¹, which is unambiguously assigned to the Zr−O−Zr stretching vibration (1[1]).

Bidentate Acetate Coordination (O,O')

The "bis(acetato-O,O')" nomenclature explicitly denotes that the acetate anions coordinate to the zirconium center through both of their oxygen atoms. This bidentate coordination—acting either in a chelating or bridging capacity—satisfies the high coordination number of Zr(IV) , which typically ranges from 6 to 8 (1[1]).

Logical bonding hierarchy in zirconyl acetate forming polymeric networks.

Quantitative Data: Biocompatibility and Structural Markers

In pharmaceutical development, the toxicity profile of metal precursors is a primary constraint. Zirconium is exceptionally well-tolerated by biological systems. The human body naturally contains approximately 300 mg of zirconium, with a recommended daily ingestion of about 4.15 mg (2[2]).

Table 1: Comparative Toxicity of Metal Precursors in Biomedical Applications

| Metal | Oxidation State | Common Precursor | LD50 in Rats (g/kg) | Biocompatibility Profile |

| Zr | +4 | Zirconyl acetate | 4.1 | High (Well tolerated) |

| Ca | +2 | Calcium chloride | 1.0 | High |

| Fe | +2, +3 | Iron chloride | 0.45 | Moderate |

| Zn | +2 | Zinc chloride | ~0.35 | Moderate |

| Cu | +1, +2 | Copper sulfate | 0.025 | Low (Toxic) |

(Data aggregated from in vivo toxicity studies on metal-amino acid frameworks; 3[3], 4[4])

Table 2: Spectroscopic and Structural Markers of Zirconyl Acetate

| Feature | Analytical Indicator | Causality / Significance |

| Zr-O-Zr Bridge | IR Band at ~850-900 cm⁻¹ | Confirms the oxo-bridged oligomeric network, ensuring thermal stability. |

| Acetate Coordination | Δν(COO) in IR | Indicates bidentate bridging or chelating modes (O,O' coordination). |

| Coordination Number | Typically 6 to 8 | Driven by the hard Lewis acid nature of Zr(IV), allowing for robust ligand exchange. |

Experimental Protocols & Methodologies

Protocol 1: Chloride-Free Synthesis of Zirconyl Acetate

Objective: Produce high-purity, chloride-free zirconyl acetate suitable for biomedical MOF synthesis. Causality: Traditional syntheses using zirconium oxychloride ( ZrOCl2 ) leave residual chlorides that compromise the structural integrity of MOFs and introduce cytotoxicity. Utilizing basic zirconium carbonate ensures quantitative dissolution in acetic acid, releasing only CO2 and water as byproducts (5[5]).

Step-by-Step Methodology:

-

Precursor Suspension: Suspend 100 g of highly hydrated basic zirconium carbonate in 200 mL of deionized water.

-

Acidification: Slowly add glacial acetic acid (stoichiometric excess, ~120 mL) under continuous stirring at 50-60 °C. Causality: The elevated temperature accelerates the dissolution of the basic carbonate while preventing the premature aging of the zirconium species into insoluble zirconia hydrates (5[5]).

-

Reaction & Degassing: Maintain stirring until CO2 evolution ceases. The solution will transition from a cloudy suspension to a clear, slightly viscous liquid. Validation Checkpoint: The complete cessation of effervescence and the optical clarity of the solution confirm the quantitative conversion to zirconyl acetate. Any remaining turbidity indicates unreacted insoluble components.

-

Concentration: Evaporate the solvent under reduced pressure at 60 °C to obtain a concentrated zirconyl acetate syrup or crystalline solid.

Protocol 2: Synthesis of Zr-MOF (UiO-66) for Drug Delivery

Objective: Synthesize a biocompatible Zr-MOF using zirconyl acetate as the metal node precursor. Causality: Zirconyl acetate is preferred over ZrCl4 because it avoids the generation of corrosive hydrochloric acid (HCl) during solvothermal synthesis. This preserves the structural integrity of sensitive bioactive payloads and prevents equipment corrosion (2[2]).

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 1 mmol of zirconyl acetate and 1 mmol of 1,4-benzenedicarboxylic acid (BDC) in 30 mL of N,N-dimethylformamide (DMF).

-

Modulator Addition: Add 10 equivalents of acetic acid as a modulator. Causality: The modulator competes with the BDC linker for coordination sites on the Zr core, slowing down the crystallization rate to yield highly crystalline, defect-free MOF nanoparticles.

-

Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at 120 °C for 24 hours.

-

Washing & Activation: Centrifuge the resulting white precipitate. Wash sequentially with DMF and ethanol (3x each) to remove unreacted precursors. Activate under vacuum at 90 °C for 12 hours. Validation Checkpoint: Powder X-ray Diffraction (PXRD) must display sharp peaks at low angles (e.g., 2θ = 7.3°), confirming the formation of the highly porous UiO-66 topology (6[6]).

Step-by-step workflow for synthesizing Zr-MOF drug delivery systems.

Biomedical Applications: Zr-MOFs in Drug Delivery

The translation of zirconyl acetate into clinical and pharmaceutical applications is primarily driven by its use in synthesizing Metal-Organic Frameworks. Zr-MOFs synthesized from zirconyl acetate exhibit exceptional physiological stability due to the strong coordination bonds between the hard Zr4+ acid and carboxylate oxygen donors.

When loaded with therapeutic agents (such as the fluorescent model molecule calcein or the anticancer drug α-cyano-4-hydroxycinnamic acid), these frameworks demonstrate controlled, sustained release profiles (6[6]). Furthermore, the lack of toxic chloride byproducts during the synthesis phase ensures that the resulting nanoparticulate MOFs (NMOFs) maintain a high degree of biocompatibility, aligning with the stringent safety requirements of modern pharmacopeia.

References

- Recent Progress in Tailor-Tuned Metal–Amino Acid Frameworks: Broad Prospects in Pharmaceuticals Source: ACS Publications / ChemRxiv URL

- Recent progress in tailor tuned metal– amino acid frameworks: Broad prospects in Pharmaceuticals Source: ChemRxiv URL

- Application of zirconium MOFs in drug delivery and biomedicine Source: SciSpace URL

- Synthesis and Characterization of Oxo Zirconium (IV)

- US3076831A - Manufacture of crystalline zirconium tetraacetate Source: Google Patents URL

- Drug delivery and controlled release from biocompatible metal-organic frameworks using mechanical amorphization Source: ResearchGate URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of Zirconium Oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the growing interest in zirconium-based materials for a wide array of applications, from catalysis to advanced ceramics and, notably, in the pharmaceutical and biomedical fields. Zirconium oxoacetate, a key precursor in the synthesis of high-purity zirconia (ZrO₂), stands out for its unique chemical characteristics that influence the properties of the final materials. This guide is designed to provide a comprehensive understanding of the physicochemical properties of zirconium oxoacetate, moving beyond a simple recitation of facts to explain the causality behind its behavior. Our aim is to empower researchers and drug development professionals with the knowledge to harness the full potential of this versatile compound.

This document is structured to offer a deep dive into the core properties of zirconium oxoacetate, supported by experimental protocols and data analysis techniques. We will explore its synthesis, structure, solubility, thermal stability, and spectroscopic signature, all while maintaining a focus on scientific integrity and practical application.

The Molecular Architecture of Zirconium Oxoacetate

Zirconium oxoacetate is not a simple salt but rather a complex coordination compound. In aqueous solutions, zirconium(IV) ions undergo extensive hydrolysis and polymerization. The addition of acetic acid leads to the formation of distinct polynuclear oxo-hydroxo-acetate clusters.

A common and well-characterized form is the hexanuclear cluster, [Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂] . This structure consists of an octahedral core of six zirconium atoms. The faces of this octahedron are capped by four triply bridging oxide (μ₃-O) and four triply bridging hydroxide (μ₃-OH) ligands. The charge of this inorganic core is balanced by twelve bridging acetate ligands. The structure of this hexanuclear cluster is identical in both the solid state and in solution[1].

The formation of such clusters is a critical aspect of zirconium chemistry, as the cluster's structure and stability directly influence the properties of materials derived from it. For instance, the controlled decomposition of these clusters is a key principle in the sol-gel synthesis of zirconia nanoparticles with tailored size and morphology.

Diagram: Structure of the Hexanuclear Zirconium Oxoacetate Cluster

Caption: Simplified 2D representation of the [Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂] cluster core.

Synthesis of Zirconium Oxoacetate

The synthesis of zirconium oxoacetate can be achieved through the controlled hydrolysis of a zirconium precursor in the presence of acetic acid. A reproducible method for obtaining crystalline zirconium oxoacetate involves the reaction of zirconyl chloride with acetic acid in an aqueous medium.

Experimental Protocol: Synthesis of Crystalline Zirconium Oxoacetate

This protocol is adapted from the method described for the synthesis of single crystals of hexanuclear zirconium acetate clusters[1].

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Ammonium acetate solution (2 M)

-

Deionized water

Procedure:

-

Prepare a 1.0 M solution of ZrOCl₂·8H₂O in deionized water.

-

Prepare a 1.0 M solution of acetic acid in deionized water.

-

In a clean beaker, mix equal volumes of the 1.0 M ZrOCl₂ solution and the 1.0 M acetic acid solution (e.g., 5 mL of each).

-

Measure the initial pH of the solution. It will be highly acidic (around 0.3).

-

Slowly add the 2 M ammonium acetate solution dropwise while stirring to adjust the pH to approximately 1.8. The addition of the acetate buffer helps to control the hydrolysis and promote the formation of the desired cluster.

-

Cover the beaker and allow the solution to slowly evaporate at room temperature over several days to weeks.

-

As the solution concentrates, crystals of zirconium oxoacetate will form.

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent like ethanol to remove any residual acetic acid.

-

Dry the crystals under vacuum at room temperature.

Causality Behind Experimental Choices:

-

Slow Evaporation: This is crucial for the growth of well-defined crystals. Rapid evaporation can lead to the formation of amorphous precipitates.

-

pH Adjustment: The pH plays a critical role in controlling the hydrolysis and condensation of zirconium species. A pH of around 1.8 is optimal for the formation of the hexanuclear cluster[1]. At higher pH values, more extensive hydrolysis can lead to the precipitation of zirconium hydroxides.

-

Use of Acetate Buffer: The ammonium acetate solution acts as a buffer, preventing drastic changes in pH during the reaction and providing a source of acetate ions to coordinate with the zirconium centers.

Solubility Profile

Zirconium oxoacetate is described as being moderately soluble in water[2]. The aqueous solution is typically clear to pale-amber and has a mildly acidic pH, generally in the range of 3.3 to 4.2 for commercial solutions[3]. It is also known to be soluble in some organic solvents[4].

The solubility of zirconium oxoacetate is intricately linked to its hydrolysis. In aqueous solutions, the acetate ligands can be replaced by water molecules or hydroxide ions, leading to changes in the cluster structure and potentially affecting solubility. The temperature of hydrolysis decreases with increasing pH[3].

Quantitative Solubility Data:

While qualitative descriptions of solubility are available, precise quantitative data (e.g., g/L or mol/L) in various solvents and across a range of pH values and temperatures are not extensively reported in publicly available literature. This represents a knowledge gap that may require experimental determination for specific applications.

Experimental Protocol: Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of zirconium oxoacetate in water at a specific temperature.

Materials:

-

Synthesized and dried zirconium oxoacetate crystals

-

Deionized water

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zirconium analysis

Procedure:

-

Add an excess amount of zirconium oxoacetate crystals to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with a known volume of deionized water.

-

Analyze the concentration of zirconium in the diluted solution using ICP-OES or AAS.

-

Calculate the original concentration of zirconium in the saturated solution, and from this, determine the solubility of zirconium oxoacetate in g/L or mol/L.

Self-Validation:

-

To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours) and analyze the zirconium concentration. The solubility value should be constant once equilibrium is established.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Thermal Decomposition Behavior

The thermal decomposition of zirconium oxoacetate is a critical property, particularly as it is often used as a precursor to zirconia. The decomposition process typically involves dehydration, followed by the decomposition of the acetate ligands and the formation of an intermediate carbonate species, and finally, the formation of zirconium dioxide. While the thermal decomposition of zirconyl oxalates has been studied in detail, it provides a valuable model for understanding the behavior of zirconium oxoacetate.

The decomposition of zirconyl oxalate hydrate occurs in two main stages: dehydration to the anhydrous oxalate, followed by decomposition to zirconium dioxide[2]. These steps are often not well-separated, with some water being released during the second decomposition stage.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

TGA and DSC are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Expected Thermal Events:

-

Dehydration: An endothermic process characterized by a mass loss in the TGA curve, corresponding to the removal of water of hydration and coordinated water molecules.

-

Decomposition of Acetate Ligands: A complex process that can be both endothermic and exothermic, involving the breakdown of the organic ligands. This stage is associated with a significant mass loss.

-

Formation of Zirconia: An exothermic event in the DSC curve, corresponding to the crystallization of amorphous zirconium dioxide into its crystalline phases (tetragonal and/or monoclinic).

Table 1: Summary of Expected Thermal Decomposition Stages of Zirconium Oxoacetate

| Temperature Range (°C) | Process | TGA | DSC |

| 50 - 200 | Dehydration | Mass Loss | Endotherm |

| 200 - 400 | Decomposition of Acetate Ligands | Significant Mass Loss | Complex (Endo/Exo) |

| > 400 | Crystallization of ZrO₂ | Stable Mass | Exotherm |

Experimental Protocol: TGA/DSC Analysis

Objective: To characterize the thermal decomposition profile of zirconium oxoacetate.

Instrumentation:

-

Simultaneous TGA/DSC instrument

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.

-

Accurately weigh a small amount of the dried zirconium oxoacetate sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample from room temperature to a final temperature of at least 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to identify the temperatures of decomposition, mass loss percentages for each step, and the enthalpy changes associated with thermal events.

Diagram: Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, characterization, and application of zirconium oxoacetate.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For zirconium oxoacetate, the FTIR spectrum provides valuable information about the coordination of the acetate ligands to the zirconium core and the presence of oxo and hydroxo bridges.

Key Spectral Features:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the presence of hydroxyl groups and water of hydration.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the methyl groups in the acetate ligands.

-

Carboxylate Stretching: The most informative region is the carboxylate stretching region. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are sensitive to its coordination mode.

-

For bidentate bridging acetate ligands, which are common in zirconium oxoacetate clusters, the νₐₛ(COO⁻) is typically observed around 1560-1580 cm⁻¹ and the νₛ(COO⁻) is found around 1410-1460 cm⁻¹[5].

-

-

Zr-O Stretching: The vibrations of the Zr-O bonds in the cluster core and between zirconium and the acetate oxygen atoms are typically observed in the fingerprint region below 800 cm⁻¹. A deformation vibration of Zr-O is often seen around 500 cm⁻¹[5].

Table 2: Typical FTIR Peak Assignments for Zirconium Oxoacetate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | ν(O-H) of H₂O and -OH groups |

| ~2950 | ν(C-H) of CH₃ groups |

| ~1570 | νₐₛ(COO⁻) of bridging acetate |

| ~1450 | νₛ(COO⁻) of bridging acetate |

| ~600 | ν(Zr-O) |

| ~500 | δ(Zr-O) |

Experimental Protocol: FTIR Analysis

Objective: To obtain the FTIR spectrum of zirconium oxoacetate and identify its characteristic functional groups.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the dried zirconium oxoacetate powder onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal after the measurement.

-

Analyze the spectrum by identifying the positions and relative intensities of the absorption bands and assigning them to the corresponding molecular vibrations.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystalline structure of materials. For zirconium oxoacetate, XRD can be used to confirm the crystal structure of the synthesized material and to study the phase transformations that occur during its thermal decomposition to zirconia. The XRD pattern of crystalline zirconium oxoacetate will show a series of sharp peaks at specific 2θ angles, which are characteristic of its crystal lattice.

The thermal decomposition of zirconium oxoacetate ultimately yields zirconium dioxide, which can exist in several crystalline forms, primarily monoclinic, tetragonal, and cubic. The phase of zirconia obtained depends on the calcination temperature and the presence of any stabilizing agents.

Applications in Drug Development

Zirconium oxoacetate serves as a crucial precursor for the synthesis of zirconia-based nanomaterials, which have garnered significant interest in the biomedical field, particularly for drug delivery applications. The physicochemical properties of zirconium oxoacetate directly impact the characteristics of the resulting zirconia nanoparticles, such as their size, crystallinity, and surface chemistry, which in turn influence their performance as drug carriers.

Zirconia Nanoparticles as Drug Delivery Vehicles:

-

Biocompatibility: Zirconia is known for its excellent biocompatibility and chemical stability, making it a suitable material for in vivo applications[4][6].

-

Controlled Release: The porous structure of mesoporous zirconia nanoparticles allows for the loading of drugs and their subsequent controlled release. The release kinetics can be tuned by modifying the pore size and surface functionalization of the nanoparticles[7].

-

Targeted Delivery: The surface of zirconia nanoparticles can be functionalized with targeting ligands to direct the drug-loaded carriers to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

pH-Responsive Release: Zirconium-based metal-organic frameworks (MOFs), which can be synthesized using zirconium precursors, have shown pH-responsive drug release, which is advantageous for targeted delivery to the acidic microenvironment of tumors[6][8].

The synthesis of zirconia nanoparticles for drug delivery often involves the controlled hydrolysis and condensation of zirconium oxoacetate in a sol-gel process, followed by calcination to obtain the desired crystalline phase of zirconia. The ability to control the decomposition of zirconium oxoacetate is therefore paramount in producing zirconia nanoparticles with the desired properties for drug delivery applications.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the core physicochemical properties of zirconium oxoacetate, with a focus on their relevance to researchers, scientists, and drug development professionals. We have explored its complex cluster structure, outlined a detailed synthesis protocol, discussed its solubility characteristics, and examined its thermal decomposition behavior and spectroscopic signatures. By understanding the causality behind these properties, researchers are better equipped to manipulate and utilize zirconium oxoacetate as a precursor for advanced materials, particularly in the promising field of drug delivery. The experimental protocols provided serve as a practical starting point for the characterization and application of this versatile compound. Further research into the quantitative solubility and the direct correlation between the properties of zirconium oxoacetate and the performance of zirconia-based drug delivery systems will undoubtedly unlock even greater potential for this important material.

References

-

American Elements. Zirconium Acetate. [Link]

-

Franke, K., et al. Solution species and crystal structure of Zr(IV) acetate. Helmholtz-Zentrum Dresden-Rossendorf. [Link]

-

Kim, J., et al. Enhanced Solubility of Zirconium Oxo Clusters from Diacetoxyzirconium(IV) Oxide Aqueous Solution as Inorganic Extreme‐Ultraviolet Photoresists. ResearchGate. [Link]

-

Van der Wee, E., et al. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. PMC. [Link]

-

Van der Wee, E., et al. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. ChemRxiv. [Link]

-

Singh, A. K., et al. Synthesis and characterization of new metallo-organic complex of zirconium (IV) and its application for the synthesis of zirconia nano-particles. International Journal of ChemTech Research. [Link]

-

P.A.T. Products. Zirconium Acetate (Solution). [Link]

-

Flores-González, M. A., et al. Acetylacetonate hydrous zirconium(IV) complexes supported on hydrophilic polymers as new selective growth precursors of monoclinic ZrO2 nanocrystals. ResearchGate. [Link]

-

Hussain, A., et al. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. PMC. [Link]

-

IAEA. Properties of Zirconium. [Link]

-

Li, Y., et al. Synthesis and Characterization of α-ZrP@CHI Drug Deliver System. ResearchGate. [Link]

-

Kobayashi, T., et al. Zirconium solubility in ternary aqueous system of Zr(IV)-OH-carboxylates. ResearchGate. [Link]

-

ResearchGate. Does anybody knows were can I find some information about Zirconium-Oxalate solubility? [Link]

-

Nandiyanto, A. B. D., et al. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]

-

Wang, Z. Zirconium-based metal-organic frameworks as drug delivery systems. Apollo - University of Cambridge Repository. [Link]

-

Lazaro, I. A., & Forgan, R. S. Application of zirconium MOFs in drug delivery and biomedicine. SciSpace. [Link]

-

Duarte, A. L., et al. Addition of zirconium oxide to Biodentine increases radiopacity and does not alter its physicochemical and biological properties. PMC. [Link]

-

Giraudi, M., et al. Mesoporous zirconia nanoparticles as drug delivery systems. IRIS. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Raj, M. S. B. E., et al. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications. PMC. [Link]

-

Fritz, J. S., & Fulda, M. O. Titrimetric Determination of Zirconium. [Link]

-

Wang, Y., et al. FTIR spectrum of zirconium acetate and two kinds of crosslinked microspheres. ResearchGate. [Link]

-

Hussain, A., et al. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin. RSC Publishing. [Link]

-

Lorimer, J. W., et al. SOLUBILITY DATA SERIES. NIST. [Link]

Sources

- 1. hzdr.de [hzdr.de]

- 2. americanelements.com [americanelements.com]

- 3. 酢酸ジルコニウム 溶液 in dilute acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 5153-24-2: Zirconium acetate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unive.it [iris.unive.it]

- 8. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis and Isolation of Zirconium Bis(acetato-O,O')oxo- Crystals: A Mechanistic and Methodological Guide

The Chemical Identity Crisis: Empirical vs. Structural Reality

In commercial chemical catalogs and legacy literature, "zirconium basic acetate" or "zirconium oxo diacetate" is frequently represented by the simplified empirical formula ZrO(CH3COO)₂ . However, this representation fails to capture the complex coordination chemistry of zirconium in aqueous and acidic environments.

Advanced structural characterization, including Zr K-edge Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and Single-Crystal X-ray Diffraction (SCXRD), has definitively proven that this compound exists as an uncharged, highly symmetrical hexanuclear cluster: Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O [1].

For researchers and drug development professionals utilizing these clusters as Secondary Building Units (SBUs) for Metal-Organic Frameworks (e.g., UiO-66 for targeted drug delivery), understanding and isolating this exact hexanuclear core is critical for ensuring batch-to-batch reproducibility and structural fidelity.

Mechanistic Evolution of the Hexanuclear Core

The synthesis of the hexanuclear zirconium acetate cluster is not a simple substitution reaction; it is a thermodynamically driven structural rearrangement.

When Zirconium(IV) is introduced into an aqueous environment, it exhibits a strong tendency toward hydrolysis, rapidly forming a highly stable tetranuclear intermediate, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺[2]. Because this tetranuclear core is extraordinarily stable, merely adding stoichiometric amounts of acetic acid only replaces the terminal water molecules, leaving the tetrameric core intact.

The Causality of Excess Ligand: To force the transition from the tetranuclear species to the target hexanuclear cluster, a massive molar excess of glacial acetic acid must be employed. The acetic acid serves a tripartite role:

-

Solvent: It provides a non-aqueous dominant medium that suppresses runaway hydrolysis (which would otherwise yield amorphous ZrO₂).

-

Protonating Agent: It carefully manages the ratio of μ₃-oxo to μ₃-hydroxo bridges required to cap the octahedral Zr₆ core.

-

Coordinating Ligand: The high concentration gradient drives the equilibrium forward, forcing the structural rearrangement into the thermodynamically favored Zr₆(O)₄(OH)₄(CH₃COO)₁₂ species[3].

Caption: Structural rearrangement pathway of Zr(IV) to the hexanuclear acetate cluster.

Self-Validating Experimental Protocol for Isolation

While historical methods utilize zirconyl chloride (ZrOCl₂·8H₂O), this route requires precise pH control and often results in chloride contamination, necessitating complex ion-exchange purification [4].

For high-purity isolation, the direct reaction of Zirconium(IV) propoxide with glacial acetic acid is the most efficient and self-validating methodology [5]. The propoxide ligands are easily protonated to form propanol, acting as a co-solvent, while the lack of competing anions ensures high crystallographic purity.

Step-by-Step Methodology

-

Precursor Mixing: In a controlled environment (fume hood), transfer 1.0 g (approx. 2.14 mmol) of Zirconium(IV) propoxide (70 wt% solution in 1-propanol) into a clean, dry 20 mL glass vial.

-

Ligand Addition: Rapidly add 3.50 mL (approx. 61.2 mmol) of glacial acetic acid. This establishes a ~1:20 molar ratio of Zr to acetate[5].

-

Incubation (Self-Validation Checkpoint 1): Seal the vial tightly and leave it undisturbed at room temperature (20–25 °C) overnight (12–24 hours). Validation: The reaction is visually self-reporting. The initially clear solution will gradually transition into a dense, white microcrystalline suspension as the hexanuclear clusters assemble and precipitate due to their lower solubility in the propanol/acetic acid mixture.

-

Isolation: Collect the microcrystalline powder via vacuum filtration using a fine glass frit or PTFE membrane.

-

Washing & Drying: Wash the filter cake gently with two 5 mL aliquots of cold glacial acetic acid to remove residual propanol and unreacted precursor. Dry the crystals in air or under a mild vacuum at room temperature. (Expected yield: ~95-98% based on Zr).

-

Analytical Validation (Checkpoint 2): Perform FTIR-ATR spectroscopy. The successful isolation of the cluster is confirmed by the disappearance of broad Zr-O-Pr bands and the presence of sharp bridging carboxylate stretching frequencies (ν_asym at ~1560 cm⁻¹ and ν_sym at ~1450 cm⁻¹).

Caption: Self-validating experimental workflow for the isolation of zirconium acetate crystals.

Quantitative Structural Data

To ensure the integrity of the synthesized material, researchers must benchmark their isolated crystals against established crystallographic and spectroscopic parameters. The hexanuclear cluster features a highly specific geometry where each Zr atom is 8-coordinated (square antiprismatic) by oxygen atoms from the μ₃-O, μ₃-OH, and bridging acetate ligands.

Table 1: Structural and Crystallographic Parameters of the Zirconium Acetate Cluster

| Parameter | Value | Analytical Method |

| Empirical Formula | ZrO(CH₃COO)₂ | Elemental Analysis / Commercial Labeling |

| Actual Structural Formula | Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O | SCXRD[2] |

| Formula Mass | 3039.70 g/mol | SCXRD[2] |

| Zr–Zr Distance (Adjacent) | 3.54 – 3.55 Å | EXAFS / PDF[6] |

| Zr–O Distance (μ₃-O/OH) | 2.10 – 2.25 Å | EXAFS[6] |

| Zr–O Distance (Acetate) | 2.20 – 2.30 Å | EXAFS[6] |

Note: The identical elongation of the Zr–O bonds and the fixed Zr–Zr distances are the primary spectroscopic fingerprints used to distinguish the hexanuclear cluster from amorphous ZrO₂ byproducts[6].

References

-

Hennig, C., Weiss, S., Kraus, W., Kretzschmar, J., & Scheinost, A. C. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 56(5), 2473-2480.[Link]

-

DeStefano, A., et al. (2021). Green and Rapid Mechanosynthesis of High-Porosity NU- and UiO-type Metal-Organic Frameworks. RSC Advances.[Link]

-

Reinsch, H., et al. (2024). Systematic design and functionalisation of amorphous zirconium metal–organic frameworks. Chemical Science, 15, 17562-17570.[Link]

- Clearfield, A. (1964). Preparation of zirconia and hafnia sols.

Sources

CAS number 5153-24-2 chemical information

An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Disclaimer: The provided CAS number 5153-24-2 is predominantly associated with Zirconium acetate, an inorganic compound.[1] However, the context of the request, targeting researchers and drug development professionals, strongly suggests an interest in a pharmacologically active organic molecule. This guide focuses on a plausible alternative, 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a compound within the benzodiazepine class, which aligns with the inferred scientific interest.

Introduction

Benzodiazepines are a cornerstone class of psychotropic drugs renowned for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][3] Their therapeutic effects are mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This guide provides a comprehensive technical overview of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a representative member of the 1,4-benzodiazepine family. We will delve into its chemical properties, synthesis, mechanism of action, analytical methodologies, and safety considerations, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C15H11BrN2O | |

| Molecular Weight | 315.16 g/mol | |

| Appearance | Pale Yellow Solid | [4] |

| Solubility | Soluble in Chloroform and Ethanol; Practically insoluble in Water | [5] |

| Boiling Point | 464.8°C at 760 mmHg | |

| Density | 1.51 g/cm³ | |

| InChI Key | YCVXRHHEXOGSRC-UHFFFAOYSA-N |

Synthesis and Purification

General Synthetic Workflow

Sources

- 1. CAS 5153-24-2: Zirconium acetate | CymitQuimica [cymitquimica.com]

- 2. rroij.com [rroij.com]

- 3. isca.me [isca.me]

- 4. 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-Benzodiazepin-2-one | 51753-57-2 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

Hydrolysis behavior of zirconium acetate in aqueous solution

An In-Depth Guide to the Hydrolysis, Speciation, and Characterization of Zirconium Acetate in Aqueous Solutions

Abstract

Zirconium(IV) chemistry in aqueous solutions is notoriously complex, governed by the high charge density of the Zr⁴⁺ ion, which promotes extensive hydrolysis and polymerization. When acetate is introduced as a ligand, it fundamentally alters these pathways, leading to unique structural motifs and behaviors critical to applications ranging from advanced materials synthesis to catalysis. This technical guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the hydrolysis behavior of zirconium acetate. We will dissect the transformation from foundational zirconium hydroxo-clusters to specific acetate-coordinated species, elucidate the key factors controlling these equilibria, and detail the state-of-the-art analytical protocols required for robust characterization. This document moves beyond simple descriptions to explain the causal relationships behind experimental observations and methodologies, providing a self-validating framework for investigating this intricate system.

The Fundamental Nature of Zirconium(IV) in Aqueous Media

The concept of a simple hydrated Zr⁴⁺ ion in water is a theoretical construct. The ion's high charge-to-radius ratio makes it a powerful Lewis acid, causing it to readily hydrolyze even in highly acidic conditions.[1][2] The dissolution of common zirconium salts, such as zirconyl chloride (ZrOCl₂·8H₂O), does not yield monomers but rather a remarkably stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[1][2][3][4][5] This cyclic tetramer, where Zr(IV) ions are linked by double hydroxo-bridges (μ₂-OH), is the foundational building block in most aqueous zirconium chemistry and serves as the primary precursor species for further reactions.[6] Understanding this inherent tendency to form stable, polynuclear hydroxo-complexes is the cornerstone for interpreting the behavior of zirconium acetate.

The Defining Role of the Acetate Ligand

The introduction of acetic acid or acetate ions into an aqueous zirconium solution initiates a significant structural transformation. Unlike simple anions, the acetate ligand actively participates in the coordination sphere of zirconium, competing with and replacing coordinated water molecules and influencing the bridging structure.

Zr K-edge EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy has been pivotal in elucidating this process. Studies show that a stepwise increase of acetic acid in a solution containing the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer leads to a structural rearrangement. The tetranuclear core is not preserved; instead, the system reorganizes to form a highly stable, uncharged hexanuclear cluster with the stoichiometry Zr₆(O)₄(OH)₄(CH₃COO)₁₂. This hexameric species has been identified both in solution via EXAFS and in the solid state through single-crystal X-ray diffraction, confirming its remarkable stability. The acetate groups in this structure typically act as bridging ligands, further stabilizing the polynuclear core.

The Hydrolysis and Condensation Pathway

The hydrolysis of zirconium acetate is not a simple dissociation but a dynamic process of ligand exchange, olation, and oxolation that is heavily dependent on solution conditions.

-

Initial Speciation : In a typical aqueous solution of zirconium acetate, the dominant species is the neutral hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂, in equilibrium with other oligomers.[3][4]

-

Olation : As pH increases or upon heating, condensation reactions begin. The initial step is olation , where hydroxo-bridged (-OH-) linkages form between zirconium centers, releasing a water molecule. This process extends the polymer chains.

-

Oxolation : With further increases in pH or temperature, a slower, often irreversible process called oxolation occurs. This involves the conversion of two hydroxo-bridges into a more stable oxo-bridge (-O-), releasing another water molecule.[7]

-

Polymerization and Precipitation : These condensation reactions lead to the formation of larger, hydroxy-bridged zirconium polymers and eventually to the formation of a sol or gel.[8][9] Ultimately, this can result in the precipitation of amorphous zirconium hydroxide or hydrous zirconia (ZrO₂·nH₂O).[1]

The following diagram illustrates the generalized pathway from the foundational tetramer to the acetate-stabilized hexamer and subsequent polymerization.

Factors Influencing Hydrolysis Behavior

The equilibrium and kinetics of zirconium acetate hydrolysis are exquisitely sensitive to several environmental factors. Controlling these variables is essential for achieving reproducible results and tailoring the properties of the final product.

| Factor | Effect on Hydrolysis and Speciation | Causality & Scientific Insight |

| pH | Primary Control Factor. Lower pH (acidic) can stabilize smaller, more charged species and suppress extensive polymerization.[10] Increasing pH promotes deprotonation of coordinated water and hydroxyl groups, accelerating olation and oxolation, leading to larger polymers and eventual precipitation.[2][11] | The concentration of H⁺/OH⁻ directly influences the protonation state of aqua and hydroxo ligands. Deprotonation is the prerequisite for the nucleophilic attack that drives olation and oxolation condensation reactions. |

| Concentration | Higher zirconium concentrations favor the formation of polymeric species over monomers.[10] The equilibrium between different oligomeric forms (e.g., tetramers, hexamers) is also concentration-dependent. | Le Chatelier's principle dictates that at higher concentrations, the system shifts towards forming larger, condensed species to reduce the total number of solute particles. |

| Temperature | Increased temperature accelerates the rates of hydrolysis, olation, and oxolation.[10][11] Prolonged exposure to high temperatures can lead to irreversible precipitation.[12] | Hydrolysis and condensation are endothermic processes with significant activation energy barriers. Higher temperatures provide the thermal energy needed to overcome these barriers, increasing reaction kinetics. The effect is more pronounced for the slower oxolation step. |

| Aging (Time) | Aqueous solutions of zirconium acetate can change over time, even at room temperature. This "aging" process typically involves slow, continuous polymerization and structural rearrangement towards more thermodynamically stable, often larger, species.[4] | The system is often under kinetic control rather than thermodynamic equilibrium. Over time, species slowly convert to more stable configurations, particularly through the irreversible oxolation process, leading to a gradual increase in polymer size and complexity. |

Experimental Protocols for Characterization

A multi-technique approach is mandatory for accurately characterizing the dynamic and heterogeneous nature of zirconium acetate solutions. No single method can provide a complete picture.

Potentiometric Titration: Quantifying Hydrolysis Constants

Expertise & Rationale: Potentiometric titration is the foundational technique for determining the stability constants of the various hydroxo-zirconium complexes that form in solution. By precisely measuring the change in pH upon the addition of a strong base, one can model the equilibria and calculate the formation constants (β) for species like [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, and their polymeric counterparts. This provides the thermodynamic data essential for predicting speciation under different conditions.[7][13]

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of zirconium acetate in a non-complexing background electrolyte (e.g., 1.0 M NaClO₄ or KCl) to maintain constant ionic strength.

-

Accurately determine the zirconium concentration via ICP-OES or gravimetric analysis (precipitation as ZrO₂).

-

Prepare a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH).

-

-

Titration Setup:

-

Place a known volume of the acidic zirconium solution into a double-walled, thermostatted vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Immerse a calibrated glass electrode and a reference electrode into the solution.

-

Continuously purge the solution with an inert gas (e.g., argon) to prevent contamination from atmospheric CO₂.

-

-

Data Collection:

-

Add small, precise increments of the standardized base using a burette.

-

Allow the potential (mV) reading to stabilize after each addition before recording the value and the volume of titrant added.

-

Continue the titration until a significant pH jump is observed, indicating the neutralization of all acidic protons.

-

-

Data Analysis:

-

Convert mV readings to pH.

-

Use specialized computer programs (e.g., Hyperquad) to fit the titration data (pH vs. volume of base) to a chemical model.

-

The software refines the stability constants for a proposed set of hydrolysis species until the calculated titration curve best matches the experimental data.

-

Spectroscopic and Scattering Analysis: Structural Elucidation

Expertise & Rationale: While titration provides thermodynamic data, it gives no direct structural information. A combination of spectroscopic and scattering techniques is required to probe the atomic-level coordination and the nanoscale structure of the polymeric species.

-

EXAFS (Extended X-ray Absorption Fine Structure): This is the most powerful tool for determining the local coordination environment. It provides precise information on the Zr-O and Zr-Zr interatomic distances and coordination numbers, allowing for the direct identification of structural motifs like the tetramer or hexamer core.[1][3]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to observe the distinct chemical environments of protons in bridging hydroxyl groups and coordinated water molecules, helping to differentiate between species in solution.[1]

-

SAXS (Small-Angle X-ray Scattering): While EXAFS probes local structure, SAXS provides information on larger structures (1-100 nm), revealing the size, shape, and aggregation state of the polymeric species that form during hydrolysis.[1]

The following diagram outlines a comprehensive workflow for characterizing these solutions.

Conclusion

The hydrolysis of zirconium acetate in aqueous solution is a complex, multi-stage process that deviates significantly from the behavior of simple zirconium salts. The acetate ligand is not a passive counter-ion but an active participant that directs the formation of a stable hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. The subsequent polymerization through olation and oxolation is critically dependent on controllable parameters, primarily pH and temperature. A rigorous and predictive understanding of this system is only achievable through a synergistic combination of thermodynamic analysis, such as potentiometric titration, and advanced structural probes like EXAFS and SAXS. The insights and methodologies presented in this guide provide a robust framework for scientists and developers working to harness the unique chemistry of zirconium acetate for a wide array of technological applications.

References

-

Hennig, C., Weiss, S., Kraus, W., Kretzschmar, J., & Scheinost, A. C. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry, 56(5), 2473–2480. [Link]

-

Suoyi (2023). What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity?. Suoyi Advanced Materials. [Link]

-

Julbe, A. et al. (2016). Hydrolysis of Zirconium Propoxide by an Esterification Reaction. ResearchGate. [Link]

-

da Silva, J. G., et al. (2024). Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear Zr IV. Dalton Transactions. [Link]

-

Marcellini, M., et al. (2017). Water/ice phase transition: The role of zirconium acetate, a compound with ice-shaping properties. The Journal of Chemical Physics. [Link]

-

Persson, K., et al. (2021). Aqueous Stability of Zirconium Clusters, Including the Zr(IV) Hexanuclear Hydrolysis Complex [Zr6O4(OH)4(H2O)24]12+, from Density Functional Theory Calculations. Inorganic Chemistry. [Link]

-

Brown, P. L., Curti, E., Grambow, B., et al. (2005). Chemical Thermodynamics of Zirconium. OECD Nuclear Energy Agency. [Link]

-

Christensen, A. N., et al. (2022). Zr4+ solution structures from pair distribution function analysis. RSC Advances. [Link]

-

Brown, P. L., et al. (2004). Studies on the Hydrolytic Behavior of Zirconium(IV). ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24237, Zirconium acetate. [Link]

-

Hennig, C., et al. (2017). Solution Species and Crystal Structure of Zr(IV) Acetate. ResearchGate. [Link]

-

Brown, P. L., et al. (2004). Studies on the Hydrolytic Behavior of Zirconium. Chalmers Research. [Link]

-

Johnston, A. E. (2019). A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution. University of Glasgow. [Link]

- Google Patents. (2019).

-

Hagfeldt, C., et al. (2004). Structure of the hydrated, hydrolysed and solvated zirconium(iv) and hafnium(iv) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study. Dalton Transactions. [Link]

-

Connect Chemicals. Zirconium Acetate (ZA). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hzdr.de [hzdr.de]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 5. Structure of the hydrated, hydrolysed and solvated zirconium(iv) and hafnium(iv) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zirconium acetate (ZA) | CAS 7585-20-8 | Connect Chemicals [connectchemicals.com]

- 10. guidechem.com [guidechem.com]

- 11. What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity? - China chemical material supplier - Suoyi [suoyi-group.com]

- 12. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 13. Studies on the Hydrolytic Behavior of Zirconium [research.chalmers.se]

A Spectroscopic Vade Mecum: Elucidating the Structure of Oxozirconium(IV) Acetate Complexes

Introduction

Oxozirconium(IV) diacetate, often referred to as zirconium acetate or zirconyl acetate, is a critical precursor in materials science, particularly for the synthesis of zirconia (ZrO₂) nanoparticles, ceramics, and as a cross-linking agent in various industrial applications.[1][2] Despite its seemingly simple nomenclature, ZrO(CH₃COO)₂, its structural reality is far more intricate. In aqueous environments, zirconium(IV) exhibits a strong propensity for hydrolysis and polymerization, leading to the formation of complex, polynuclear oxo- and hydroxo-bridged clusters.[3] This inherent complexity makes a definitive structural assignment challenging and necessitates a multi-faceted spectroscopic approach. A thorough characterization is not merely an academic exercise; it is paramount for controlling the properties of the final materials derived from it, as the solution-state structure of the precursor directly influences the outcome of processes like sol-gel synthesis.[3]

This guide provides an in-depth exploration of the spectroscopic techniques essential for characterizing oxozirconium diacetate. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to confidently analyze this multifaceted compound. We will delve into Vibrational Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting them as complementary tools in an integrated analytical strategy.

The Structural Conundrum: Beyond a Simple Monomer

The primary challenge in characterizing oxozirconium diacetate is that it rarely exists as a discrete monomeric unit. In aqueous solutions, zirconium tetrachloride or oxychloride precursors readily hydrolyze to form a stable tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[3][4] The introduction of acetic acid leads to a structural rearrangement, where this tetranuclear core can evolve into a more complex, charge-neutral hexanuclear species, Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂.[3][4][5] The stability and formation of these species are highly dependent on factors like pH, concentration, and temperature.[1][6] This dynamic equilibrium underscores the inadequacy of a single analytical method for a complete structural picture.

Caption: Fig 1: Simplified pathway of zirconium acetate cluster formation in aqueous solution.

Vibrational Spectroscopy: Probing the Acetate Coordination

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and powerful first-line technique for investigating the coordination environment of the carboxylate ligands. The key lies in analyzing the positions of the antisymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group.

Theoretical Framework: The Power of Δν

The separation between the antisymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is highly sensitive to the coordination mode of the acetate ligand. This principle, established by Deacon and Phillips, provides a diagnostic criterion:

-

Ionic/Uncoordinated: Δν is relatively small.

-

Monodentate: One oxygen atom is coordinated to the metal center. This increases the C=O double bond character of the non-coordinated oxygen, significantly increasing Δν compared to the free ion.

-

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a four-membered ring. This decreases Δν.

-

Bidentate Bridging: The two oxygen atoms coordinate to two different metal centers. Δν is similar to or slightly larger than the free ion.[7]

By analyzing these frequencies, we can gain immediate insight into the bonding within the zirconium-oxo-acetate core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Ensure the oxozirconium diacetate sample is a dry, homogenous powder. No further preparation is typically needed for ATR.

-

Instrument Setup:

-

Use a clean, dry ATR crystal (typically diamond or germanium).

-

Record a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

-

-

Sample Analysis:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.

-

Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the peak positions (in cm⁻¹) for key vibrational modes.

-

Caption: Fig 2: Experimental workflow for ATR-FTIR analysis of oxozirconium diacetate.

Data Interpretation & Expected Frequencies

The FTIR spectrum of a typical zirconium acetate complex will be dominated by the acetate ligand vibrations. The presence of Zr-O and O-H vibrations provides further structural clues.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 (broad) | ν(O-H) of coordinated water or µ-OH | Indicates the presence of hydroxyl groups or water molecules within the cluster, consistent with hydrolysis.[8] |

| 1550-1570 | νₐₛ(COO⁻) Antisymmetric Stretch | A key diagnostic peak for acetate coordination.[9] |

| 1450-1470 | νₛ(COO⁻) Symmetric Stretch | The second key diagnostic peak. The separation (Δν) from νₐₛ indicates the coordination mode.[9] |

| ~1020 | ρ(CH₃) Methyl Rocking | Characteristic of the acetate methyl group. |

| 600-700 | ν(Zr-O) | Vibrations associated with the zirconium-oxygen bonds within the inorganic core.[10] |

Based on data from various sources.[8][9][10]

A Δν value in the range of 100-120 cm⁻¹ would strongly suggest the presence of bridging acetate ligands, which is consistent with the known hexanuclear cluster structure Zr₆(O)₄(OH)₄(CH₃COO)₁₂.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information on the structure, symmetry, and dynamics of the complex in solution. For oxozirconium diacetate, a multinuclear approach (¹H, ¹³C, and even ⁹¹Zr) is most effective.

¹H and ¹³C NMR: Characterizing the Organic Ligand

Theoretical Framework Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the chemical environment of the acetate ligands. The number of distinct signals corresponds to the number of chemically non-equivalent acetate groups. For a highly symmetric structure, like the proposed hexanuclear cluster, one might expect to see a limited number of signals, or even a single set of signals, for the acetate ligands.[4] Conversely, a mixture of species or a less symmetric structure would result in a more complex spectrum. The chemical shift of the acetate protons is also sensitive to pH, a critical parameter to control during sample preparation.[11]

Experimental Protocol: Solution-State NMR

-

Solvent Selection: Deuterated water (D₂O) is a common choice. However, one must be aware that D₂O can facilitate hydrolysis and proton/deuteron exchange, potentially altering the species in solution over time. Acquiring spectra immediately after dissolution is advisable. For water-sensitive studies, a non-aqueous solvent might be considered if the complex is soluble.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of oxozirconium diacetate in the chosen deuterated solvent to a known concentration (e.g., 10-20 mg/mL).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The use of a pH meter to record the pD (pD = pH reading + 0.4) of the solution is highly recommended for reproducibility.

-

-

Data Acquisition:

-

Acquire a ¹H spectrum. A standard single-pulse experiment is usually sufficient.

-

Acquire a ¹³C spectrum. A proton-decoupled experiment is standard to produce sharp singlets for each unique carbon environment. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.

-

Advanced 2D experiments like COSY and HSQC can be used to correlate proton and carbon signals, aiding in assignment.

-

Data Interpretation

| Nucleus | Expected Chemical Shift (ppm) | Assignment | Notes |

| ¹H | ~1.9 - 2.1 | -CH ₃ | A sharp singlet is expected. The exact position is pH-dependent.[11][12] Multiple signals in this region could indicate different acetate binding environments or the presence of multiple cluster species in solution. |

| ¹³C | ~180 - 185 | -C OO⁻ | The carboxyl carbon is significantly deshielded. Its chemical shift is sensitive to the coordination mode.[13] |

| ¹³C | ~23 - 25 | -C H₃ | The methyl carbon of the acetate ligand.[13] |

Chemical shifts are approximate and can vary with solvent, pH, and concentration.

⁹¹Zr NMR: A Direct View of the Metal Center (Expert-Level)

Authoritative Grounding ⁹¹Zr is a spin I = 5/2 nucleus, making it quadrupolar. This leads to very broad signals in NMR spectra, often spanning thousands of ppm.[14] Acquiring ⁹¹Zr NMR spectra requires specialized solid-state NMR (SSNMR) equipment and high magnetic fields to overcome the significant line broadening.[15] While challenging, ⁹¹Zr SSNMR is exceptionally powerful as it directly probes the local coordination environment and symmetry of the zirconium atoms, providing data unobtainable by other techniques. The ⁹¹Zr isotropic chemical shift and quadrupolar coupling constant are sensitive to the coordination number and the nature of the bonded ligands (e.g., -OH vs -O- vs -OAc).[14] This technique is a key tool for distinguishing between proposed structures like the tetrameric and hexameric clusters.

Mass Spectrometry: Confirming Cluster Nuclearity

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for confirming the mass, and thus the nuclearity (the number of metal centers), of the clusters present in solution.

Theoretical Framework

ESI-MS is ideal for analyzing large, charged, and non-volatile species like metal-oxo clusters. It gently transfers ions from solution into the gas phase without significant fragmentation. By analyzing the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular weight of the intact cluster and identify different species that may coexist in solution.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the oxozirconium diacetate complex (typically in the low µM to mM range) in a solvent suitable for ESI, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (like formic acid) to aid ionization.

-

Infusion: The prepared solution is infused into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio to generate the mass spectrum.

Data Interpretation

For the hexanuclear cluster Zr₆O₄(OH)₄(CH₃COO)₁₂, one would search the spectrum for ions corresponding to this neutral species plus a charging agent (e.g., H⁺, Na⁺). For example, the protonated species [Zr₆O₄(OH)₄(CH₃COO)₁₂ + H]⁺ would have a theoretical monoisotopic mass that can be calculated and compared to the experimental spectrum. Observing a peak at this specific m/z would provide strong evidence for the existence of the hexameric cluster in solution.

An Integrated Spectroscopic Strategy

No single technique can fully unravel the complex identity of oxozirconium diacetate. A synergistic approach is mandatory for a self-validating and trustworthy characterization.

Caption: Fig 3: An integrated strategy combining multiple spectroscopic techniques for a comprehensive analysis.

Conclusion

The spectroscopic characterization of oxozirconium diacetate is a prime example of the analytical challenges posed by complex inorganic coordination compounds. Its tendency to form various polynuclear clusters in solution necessitates a departure from single-technique analyses. A robust characterization relies on the integration of multiple spectroscopic methods. Vibrational spectroscopy provides initial, crucial insights into the acetate binding modes. Multinuclear NMR spectroscopy offers a detailed view of the ligand environment and overall molecular symmetry in solution. Finally, mass spectrometry serves to confirm the fundamental nuclearity of the cluster core. By synergistically applying these techniques, researchers can build a validated and comprehensive structural model of oxozirconium diacetate, enabling greater control over its application in advanced materials synthesis and other fields.

References

-

PubMed. (2001, February 2). Zirconium(IV) complexes of oxydiacetic acid in aqueous solution and in the solid state as studied by multinuclear NMR and X-ray crystallography. Available at: [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Solution species and crystal structure of Zr(IV) acetate. Available at: [Link]

-

Suoyi. (2023, December 27). What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity? Available at: [Link]

-

ACS Publications. (2009, August 14). ⁹¹Zr Nuclear Magnetic Resonance Spectroscopy of Solid Zirconium Halides at High Magnetic Field. Inorganic Chemistry. Available at: [Link]

-

ACS Publications. (2017, February 15). Solution Species and Crystal Structure of Zr(IV) Acetate. Inorganic Chemistry. Available at: [Link]

-

ACS Publications. (2010, December 3). Solid-State ⁹¹Zr NMR Spectroscopy Studies of Zirconocene Olefin Polymerization Catalyst Precursors. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Solution Species and Crystal Structure of Zr(IV) Acetate | Request PDF. Available at: [Link]

-

PubChem. (n.d.). Zirconium, bis(acetato-O,O')oxo-. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 3 ¹H NMR spectra of the waxy liquid (bulk) phase of zirconium.... Available at: [Link]

-

ResearchGate. (n.d.). Vibrational modes between 300 and 500 cm⁻¹ of the acetate. Available at: [Link]

-

Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51, 453-460. Available at: [Link]

-

SciSpace. (n.d.). Modeling the IR spectra of aqueous metal carboxylate complexes. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR Spectra of zirconium acetate (a) complete diagram; (b) partial enlarged detail. Available at: [Link]

-

Solid-State Nuclear Magnetic Resonance. (2024, January 5). Solid-state ¹³C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of zirconium acetate and two kinds of crosslinked.... Available at: [Link]

-

Journal of the Optical Society of America. (n.d.). The Vibrational Spectra of the Formate, Acetate, and Oxalate Ions. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Vibrational Spectroscopic Study of Acetate Group. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. Available at: [Link]

-

PubChem. (n.d.). Zirconium diacetate. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Spectroscopic Studies of Zirconium(IV) Porphyrins with Acetylacetonate and Phenolates at Axial Positions. Available at: [Link]

-

ResearchGate. (2021, September 20). Synthesis and characterization of oxo zirconium (IV) complexes of polydentate ligands. Available at: [Link]

-

ResearchGate. (n.d.). Evolution of ¹H-NMR spectra upon titration of 1 with acetate anions in.... Available at: [Link]

-

SpectraBase. (n.d.). Silver acetate - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

-

Copernicus Publications. (n.d.). Solid-state ¹³C-NMR spectroscopic determination of sidechain mobilities in zirconium-based metal-organic frameworks. Available at: [Link]

-

PubMed. (1993, May). N-acetyl-L-aspartate and acetate ¹H NMR signal overlapping under mild acidic pH conditions. Magnetic Resonance in Medicine. Available at: [Link]

-

Semantic Scholar. (1989, March 1). FT-IR Characterization of Metal Acetates in Aqueous Solution. Available at: [Link]

-

PubMed. (n.d.). Zirconia-based column high-performance liquid chromatography/atmospheric pressure photoionization tandem mass spectrometric analyses of drug molecules in rat plasma. Available at: [Link]

-

NIST. (n.d.). zirconium acetate. NIST Chemistry WebBook. Available at: [Link]

-

ChemRxiv. (n.d.). Solution characterization of zirconium oxo clusters. Available at: [Link]

-

PubChem. (n.d.). Zirconium acetate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Stabilization and destabilization of zirconium propoxide precursors by acetylacetone. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2016, February 5). Synthesis and characterization of processed zirconium basic sulhpate (ZBS). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. luxfermeltechnologies.com [luxfermeltechnologies.com]

- 3. hzdr.de [hzdr.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. What distinguishes zirconium acetate hydroxide from other zirconium compounds in terms of properties and chemical reactivity? - China chemical material supplier - Suoyi [suoyi-group.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Spectroscopic Studies of Zirconium(IV) Porphyrins with Acetylacetonate and Phenolates at Axial Positions – Oriental Journal of Chemistry [orientjchem.org]

- 11. N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Thermal Transformation of Zirconium, bis(acetato-O,O')oxo-: A Technical Guide to its Decomposition Pathway

For Immediate Release

This technical guide offers an in-depth exploration of the thermal decomposition pathway of Zirconium, bis(acetato-O,O')oxo-, a critical precursor in the synthesis of advanced zirconium-based materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the complex chemical transformations this organometallic compound undergoes upon heating, culminating in the formation of high-purity zirconium dioxide (zirconia, ZrO₂). Understanding this pathway is paramount for controlling the morphology, crystallinity, and purity of the resulting zirconia, which has significant implications for its application in catalysis, ceramics, and pharmaceuticals.

Introduction: The Significance of a Controlled Decomposition